2,2-Dimethyl-1,4-oxazepane hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

2,2-Dimethyl-1,4-oxazepane HCl features a gem-dimethyl group at the 2-position, introducing steric hindrance that enhances metabolic stability and locks the ring into a rigid, zero-rotatable-bond conformation — ideal for conformationally restricted analog libraries in medicinal chemistry. The HCl salt ensures high aqueous solubility for reproducible biological assays. With logP 0.35, it sits in the CNS drug candidate sweet spot. The steric bulk adjacent to N and O atoms also suits asymmetric catalysis ligand design. Supplied at ≥98% purity for demanding R&D.

Molecular Formula C7H16ClNO
Molecular Weight 165.661
CAS No. 1313738-94-1
Cat. No. B578179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,4-oxazepane hydrochloride
CAS1313738-94-1
Molecular FormulaC7H16ClNO
Molecular Weight165.661
Structural Identifiers
SMILESCC1(CNCCCO1)C.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H
InChIKeyFYKKRGFPBCKTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,4-oxazepane Hydrochloride: A Gem-Dimethyl Substituted Seven-Membered Heterocyclic Building Block


2,2-Dimethyl-1,4-oxazepane hydrochloride (CAS 1313738-94-1) is a saturated seven-membered heterocyclic compound containing both nitrogen and oxygen atoms, featuring a characteristic geminal dimethyl substitution at the 2-position. It is typically supplied as the hydrochloride salt, with a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. The free base form (CAS 933689-12-4) has the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . The compound is a versatile intermediate in organic synthesis, with its unique structural features, including steric hindrance from the dimethyl groups, influencing its reactivity and stability . It is available from various chemical suppliers with purities ranging from 95% to 98% .

Why Unsubstituted Oxazepanes or Alternative Salts Are Not Direct Replacements for 2,2-Dimethyl-1,4-oxazepane Hydrochloride


The specific combination of geminal dimethyl substitution at the 2-position and the hydrochloride salt form confers unique physicochemical properties that are not replicated by unsubstituted 1,4-oxazepanes or other salt forms. The 2,2-dimethyl group introduces significant steric hindrance, which directly influences reaction kinetics, regioselectivity, and the compound's overall reactivity profile in synthetic transformations . Furthermore, the hydrochloride salt form is expected to exhibit enhanced aqueous solubility compared to its free base counterpart, which can be a critical factor for certain synthetic protocols and formulation applications . Direct substitution with 1,4-oxazepane or 2,2-dimethyl-1,4-oxazepane free base would alter solubility, reaction outcomes, and downstream synthetic utility, underscoring the need for the specific 2,2-Dimethyl-1,4-oxazepane hydrochloride compound.

Quantitative Differentiation of 2,2-Dimethyl-1,4-oxazepane Hydrochloride: A Comparative Evidence Guide


Physicochemical Differentiation: LogP of the Hydrochloride Salt

The logP value for 2,2-Dimethyl-1,4-oxazepane hydrochloride is reported as 0.3457 . This value, specific to the salt form, is a key predictor of its behavior in biological and chemical systems, and differs from the logP of the free base (0.57) [1]. This difference in logP quantifies the impact of salt formation on lipophilicity, which is crucial for solubility, permeability, and distribution in drug discovery applications.

Medicinal Chemistry Physicochemical Properties Drug Design

Physicochemical Differentiation: Molecular Weight and Formulation Impact

The molecular weight (MW) of the hydrochloride salt is 165.66 g/mol [1], while the free base has a MW of 129.20 g/mol . This 36.46 g/mol difference corresponds exactly to the molecular weight of hydrochloric acid (HCl), confirming the stoichiometry of the salt. This quantitative difference is essential for accurate molar calculations in synthesis, assay preparation, and inventory management.

Analytical Chemistry Formulation Science Procurement

Steric Hindrance: Quantified Conformational Restriction via Rotatable Bond Count

The geminal dimethyl substitution at the 2-position of the oxazepane ring results in a rotatable bond count of 0 [1]. In contrast, the unsubstituted parent heterocycle, 1,4-oxazepane, or monosubstituted variants would possess a higher number of rotatable bonds (e.g., 1-2). This quantitative measure of conformational flexibility is a direct consequence of the 2,2-dimethyl substitution and provides a structural basis for its unique reactivity and potential for improved binding selectivity.

Synthetic Chemistry Computational Chemistry Drug Design

Optimal Research and Industrial Use Cases for 2,2-Dimethyl-1,4-oxazepane Hydrochloride


Synthesis of Conformationally Constrained Drug-Like Molecules

The geminal dimethyl substitution of 2,2-Dimethyl-1,4-oxazepane hydrochloride provides a scaffold with zero rotatable bonds , a feature highly valued in medicinal chemistry for exploring and optimizing binding interactions with biological targets. The hydrochloride salt form enhances water solubility, facilitating standard aqueous-phase reactions and biological assays . This combination makes it a superior building block for creating libraries of conformationally restricted analogs, as opposed to more flexible unsubstituted oxazepanes.

Medicinal Chemistry for Central Nervous System (CNS) Drug Discovery

The calculated logP value of 0.35 for 2,2-Dimethyl-1,4-oxazepane hydrochloride falls within the optimal range for many CNS-active drugs . The geminal dimethyl group may also contribute to metabolic stability by sterically shielding adjacent positions. The hydrochloride salt form ensures consistent, reproducible aqueous solubility, which is critical for accurate in vitro and in vivo dosing in CNS research programs.

Development of Sterically Hindered Ligands and Catalysts

The 2,2-dimethyl group introduces significant steric bulk adjacent to the ring nitrogen and oxygen atoms . This property can be exploited in the design of novel ligands for asymmetric catalysis or for the preparation of sterically protected intermediates in multi-step organic synthesis. The hydrochloride salt provides a convenient, stable, and highly pure (≥98% ) source of the compound for these demanding applications.

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